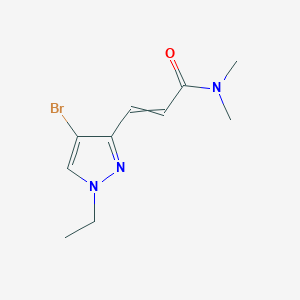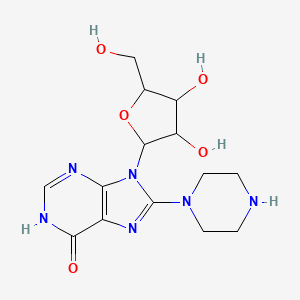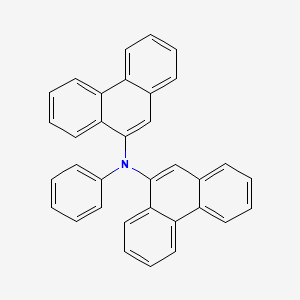![molecular formula C14H20Cl2N2O B14782005 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14782005.png)
2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and a butanamide backbone, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dichlorobenzyl intermediate: The reaction of 2,4-dichlorobenzyl chloride with an appropriate nucleophile, such as an amine, under basic conditions to form the dichlorobenzyl intermediate.
Introduction of the butanamide backbone: The dichlorobenzyl intermediate is then reacted with an appropriate butanamide derivative, such as N-ethyl-3-methylbutanamide, under suitable conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide may involve large-scale batch or continuous processes. These methods often utilize automated reactors and advanced purification techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitroso derivatives.
Reduction: The dichlorobenzyl group can be reduced to form the corresponding benzyl derivatives.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
科学研究应用
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Pharmaceuticals: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industrial Chemistry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group and dichlorobenzyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide: The enantiomer of the compound, which may have different biological activity and properties.
2-Amino-N-(2,4-dichlorobenzyl)-N-ethylbutanamide: A similar compound lacking the methyl group, which may affect its reactivity and applications.
Uniqueness
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide is unique due to its specific stereochemistry and the presence of both the dichlorobenzyl and butanamide groups
属性
分子式 |
C14H20Cl2N2O |
|---|---|
分子量 |
303.2 g/mol |
IUPAC 名称 |
2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-5-6-11(15)7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3 |
InChI 键 |
XIGSGXJYDQOHTP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14781950.png)


![[6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone](/img/structure/B14781970.png)
![3-Bromobenzo[c]isothiazole-5-carboxylic acid](/img/structure/B14781972.png)
![(7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14781974.png)
![Ethyl 5-fluoro-3-oxo-6-(3-(pyrazin-2-yl)pyrrolidin-1-yl)-3H-benzo[b]pyrido[3,2,1-kl]phenoxazine-2-carboxylate](/img/structure/B14781984.png)
![(13S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14782003.png)


